molecular formula C7H5BrN2 B1302539 3-Bromopyrazolo[1,5-a]pyridine CAS No. 5910-12-3

3-Bromopyrazolo[1,5-a]pyridine

Cat. No. B1302539
CAS RN: 5910-12-3
M. Wt: 197.03 g/mol
InChI Key: NMPZEHJXHWTZNI-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-a]pyridine is a chemical compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One approach involves the use of N-Bromosuccinimide and sodium hydrogen carbonate in N,N-dimethyl-formamide at 20°C for 4 hours . Another method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The InChI key for this compound is NMPZEHJXHWTZNI-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine to provide pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 197.03 . The compound is sealed in dry and stored at room temperature .

Scientific Research Applications

Antitumor Applications

3-Bromopyrazolo[1,5-a]pyridine derivatives have shown promise as antitumor agents. The core structure of these compounds can be modified to interact with various biological targets, potentially leading to the development of new cancer therapies . The ability to perform structural modifications at key positions on the pyrazolo[1,5-a]pyridine scaffold allows for the synthesis of compounds with specific antitumor activities.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile scaffold for the development of drugs with diverse therapeutic potentials. It has been integrated into the structure of various drugs, such as sedative agents and anxiolytic agents . The structural motif is significant due to its varied biological activities, which are crucial in the design of new medicinal compounds.

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the construction of complex molecules. Its reactivity allows for the introduction of various functional groups, which can lead to the synthesis of a wide range of heterocyclic compounds . This versatility is essential for creating libraries of compounds for further biological evaluation.

Drug Design

This compound is a key intermediate in drug design, especially for creating anticancer heterocycles. Methods have been developed to prepare aminated derivatives of this compound, which are important for constructing biologically active molecules . These derivatives can be further modified to enhance their drug-like properties.

Photophysical Properties

The photophysical properties of this compound derivatives are of interest in material science. These compounds exhibit significant photophysical behavior, which can be harnessed in the development of new materials with specific optical properties . The ability to induce emission enhancement makes them suitable for applications in optoelectronics and fluorescence imaging.

Enzymatic Inhibitory Activity

Compounds based on the this compound structure have been studied for their enzymatic inhibitory activity. This activity is crucial for the development of enzyme inhibitors that can be used as therapeutic agents . The structural flexibility of the scaffold allows for the optimization of interactions with enzyme active sites, leading to the creation of potent inhibitors.

Safety and Hazards

3-Bromopyrazolo[1,5-a]pyridine is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for 3-Bromopyrazolo[1,5-a]pyridine could involve further exploration of its synthetic routes and potential applications. For instance, its significant photophysical properties have attracted attention in material science . Moreover, its structural versatility permits structural modifications throughout its periphery, making it a privileged scaffold for combinatorial library design and drug discovery .

properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPZEHJXHWTZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373124
Record name 3-bromopyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5910-12-3
Record name 3-bromopyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-pyrazolo[1,5-a]pyridine
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Synthesis routes and methods

Procedure details

N-Bromosuccinimide (3.06 g, 17.22 mmol) and sodium hydrogen carbonate (4.34 g, 51.66 mmol) were added to a solution of pyrazolo[1,5-a]pyridine-3-carboxylic acid (Preparation 22b, 2.81 g, 17.22 mmol) in NN-dimethylformamide (40 mL) and the resulting mixture was stirred at room temperature for 4 h before being poured over 100 mL of water. The resulting suspension was extracted twice with ethyl acetate and the combined organic layers were dried over magnesium sulphate, filtered and the solvent was evaporated. The crude product was purified by flash chromatography (8:2 hexane/ethyl acetate) to yield the title compound (2.58 g, 76%).
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
[Compound]
Name
NN-dimethylformamide
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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